Regulatory Identity: Designated Pharmacopeial Impurity vs. Unregulated Parent Scaffold
1-Acetyl-2-imidazolidinone is formally designated as Clonidine EP Impurity A in the European Pharmacopoeia, a regulatory identity absent in the parent 2-imidazolidinone and 1,3-dimethyl-2-imidazolidinone [1]. This designation mandates its use as a certified reference standard in analytical method validation and quality control release testing for clonidine hydrochloride APIs and finished dosage forms [2].
| Evidence Dimension | Pharmacopeial Designation |
|---|---|
| Target Compound Data | Clonidine EP Impurity A (European Pharmacopoeia) |
| Comparator Or Baseline | 2-Imidazolidinone: No pharmacopeial impurity designation for clonidine; 1,3-Dimethyl-2-imidazolidinone: No pharmacopeial impurity designation for clonidine |
| Quantified Difference | Qualitative presence of regulatory identity vs. absence |
| Conditions | Regulatory framework defined by European Pharmacopoeia monograph for Clonidine Hydrochloride |
Why This Matters
Procurement of the correct EP-designated compound is non-negotiable for analytical laboratories performing ICH Q3A/B-compliant impurity profiling and regulatory submissions.
- [1] Veeprho. Clonidine EP Impurity A (CAS 5391-39-9) - Chemical name: 1-Acetylimidazolidin-2-one. Available at: https://veeprho.com/clonidine-ep-impurity-a/ View Source
- [2] SynZeal. Clonidine EP Impurity A (5391-39-9). Used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for ANDA or commercial production of Clonidine. Available at: https://www.synzeal.com/clonidine-ep-impurity-a View Source
